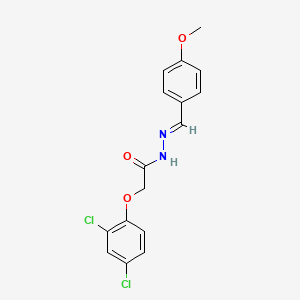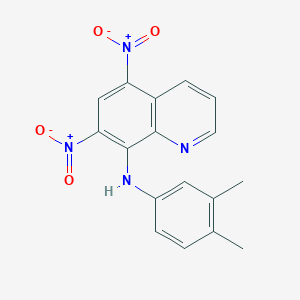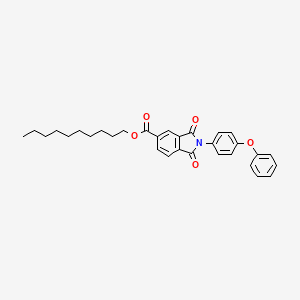![molecular formula C17H14Cl5N3OS B11709037 2-methyl-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11709037.png)
2-methyl-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-(2,2,2-trichloro-1-{[(2,4-dichlorophényl)carbamothioyl]amino}éthyl)-2-méthylbenzamide est un composé organique complexe doté d'applications importantes dans divers domaines. Ce composé se caractérise par sa structure unique, qui comprend plusieurs atomes de chlore et un groupe benzamide, ce qui en fait un sujet d'intérêt dans la recherche chimique et les applications industrielles.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse du N-(2,2,2-trichloro-1-{[(2,4-dichlorophényl)carbamothioyl]amino}éthyl)-2-méthylbenzamide implique généralement plusieurs étapes. Une méthode courante comprend la réaction du chlorure de 2-méthylbenzoyle avec la 2,2,2-trichloroéthylamine en présence d'une base pour former un intermédiaire. Cet intermédiaire est ensuite mis à réagir avec l'isothiocyanate de 2,4-dichlorophényle pour obtenir le produit final. Les conditions de réaction exigent souvent des températures contrôlées et l'utilisation de solvants tels que le dichlorométhane ou le toluène .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies synthétiques similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour assurer la pureté du produit final .
Analyse Des Réactions Chimiques
Types de réactions
Le N-(2,2,2-trichloro-1-{[(2,4-dichlorophényl)carbamothioyl]amino}éthyl)-2-méthylbenzamide subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut être facilitée par des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent impliquer des réactifs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Réactifs et conditions courants
Les réactions nécessitent généralement des réactifs et des conditions spécifiques :
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Méthylate de sodium dans le méthanol.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des amines ou des alcools .
Applications de la recherche scientifique
Le N-(2,2,2-trichloro-1-{[(2,4-dichlorophényl)carbamothioyl]amino}éthyl)-2-méthylbenzamide a des applications diverses dans la recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme précurseur de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant qu'inhibiteur enzymatique et ses interactions avec les macromolécules biologiques.
Médecine : Exploré pour son potentiel thérapeutique dans le traitement de certaines maladies en raison de ses propriétés chimiques uniques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du N-(2,2,2-trichloro-1-{[(2,4-dichlorophényl)carbamothioyl]amino}éthyl)-2-méthylbenzamide implique son interaction avec des cibles moléculaires spécifiques. Il peut inhiber certaines enzymes en se liant à leurs sites actifs, bloquant ainsi leur activité. Les voies impliquées peuvent comprendre la transduction du signal et les processus métaboliques, selon le contexte biologique .
Applications De Recherche Scientifique
2-methyl-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-methyl-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction and metabolic processes, depending on the biological context .
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(2,2,2-trichloro-1-(4-morpholinyl)éthyl)-2-méthylbenzamide
- N-(2,2,2-trichloro-1-(4-toluidino)éthyl)-2-méthylbenzamide
- N-(2,2,2-trichloro-1-(2-méthoxyanilino)éthyl)-2-méthylbenzamide
Unicité
Ce qui distingue le N-(2,2,2-trichloro-1-{[(2,4-dichlorophényl)carbamothioyl]amino}éthyl)-2-méthylbenzamide, c'est sa combinaison spécifique de groupes fonctionnels, qui confèrent une réactivité chimique et une activité biologique uniques. Ce qui le rend particulièrement précieux dans la recherche et les applications industrielles .
Propriétés
Formule moléculaire |
C17H14Cl5N3OS |
|---|---|
Poids moléculaire |
485.6 g/mol |
Nom IUPAC |
2-methyl-N-[2,2,2-trichloro-1-[(2,4-dichlorophenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C17H14Cl5N3OS/c1-9-4-2-3-5-11(9)14(26)24-15(17(20,21)22)25-16(27)23-13-7-6-10(18)8-12(13)19/h2-8,15H,1H3,(H,24,26)(H2,23,25,27) |
Clé InChI |
ZBRCWGFTQYJPAB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-chloro-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino]ethyl acetate](/img/structure/B11708958.png)
![4-butoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B11708959.png)
![N-[(Z)-[1-(2-anilino-2-oxoethyl)-2-oxoindol-3-ylidene]amino]-2-hydroxybenzamide](/img/structure/B11708965.png)
![5-bromo-N-(4-chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B11708983.png)

![2,16-Dinitro-6,7,9,10,12,13,20,21,23,24-decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine](/img/structure/B11709012.png)

![7-bromo-4-(4-(morpholinosulfonyl)benzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11709029.png)

![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide](/img/structure/B11709035.png)

![3-methyl-N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}benzamide](/img/structure/B11709049.png)
![(5E)-3-(4-ethoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11709052.png)
![N'-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-3-nitrobenzohydrazide](/img/structure/B11709053.png)
